
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid is a compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid typically involves the reaction of 8-hydroxyquinoline with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The carbonyl group can be reduced to form a hydroxyquinoline derivative.
Substitution: The acetic acid moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can react with the acetic acid moiety under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxyquinoline derivatives.
Substitution: Various substituted quinoline derivatives.
科学的研究の応用
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to chelate metal ions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid involves its ability to chelate metal ions. The hydroxyl and carbonyl groups in the compound can coordinate with metal ions, forming stable complexes. This chelation ability is particularly useful in biological systems where metal ion regulation is crucial . The compound can also interact with various enzymes and proteins, affecting their activity and function .
類似化合物との比較
Similar Compounds
8-Hydroxyquinoline: A parent compound with similar chelation properties.
2-Hydroxyquinoline: Another derivative with distinct biological activities.
4-Hydroxyquinoline: Known for its antimicrobial properties.
Uniqueness
(8-Hydroxy-2-oxo-2H-quinolin-1-yl)-acetic acid is unique due to the presence of both the hydroxyl and acetic acid moieties, which enhance its chelation ability and reactivity. This dual functionality makes it a versatile compound for various applications in chemistry, biology, and medicine .
特性
分子式 |
C11H9NO4 |
|---|---|
分子量 |
219.19 g/mol |
IUPAC名 |
2-(8-hydroxy-2-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C11H9NO4/c13-8-3-1-2-7-4-5-9(14)12(11(7)8)6-10(15)16/h1-5,13H,6H2,(H,15,16) |
InChIキー |
YRQSYBRKGTYSAL-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)O)N(C(=O)C=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



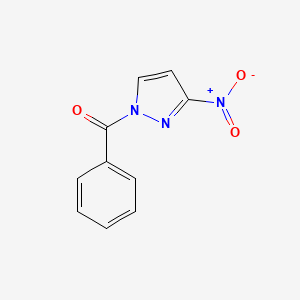
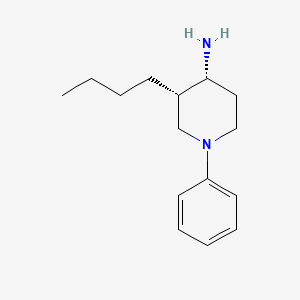
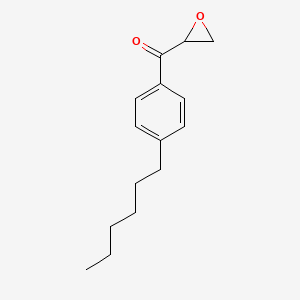
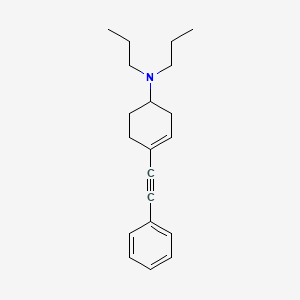
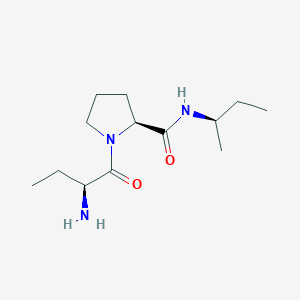

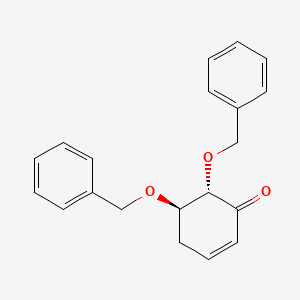

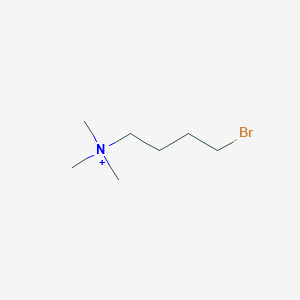
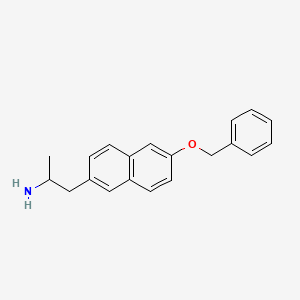


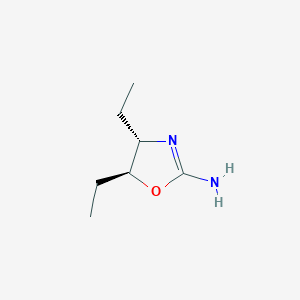
![(benzo[b]furan-2-yl)-(1H-indol-2-yl)methanone](/img/structure/B10838377.png)